molecular formula C20H19N3O2S2 B2722451 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034392-69-1

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2722451
CAS No.: 2034392-69-1
M. Wt: 397.51
InChI Key: ZVOCBIZIBHJVIG-UHFFFAOYSA-N
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Description

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a novel chemical hybrid compound designed for advanced pharmaceutical research, incorporating distinct pharmacophores known for bioactive properties. The 4-(1H-pyrazol-1-yl)benzenesulfonamide moiety is a privileged structure associated with diverse biological activities. Recent studies have demonstrated that this sulfonamide-pyrazole core exhibits significant antiparasitic efficacy, showing promising in vitro activity against Leishmania infantum and Leishmania amazonensis promastigote forms, with an IC50 profile comparable to the reference drug pentamidine but with lower cytotoxicity, suggesting a potential lead for neglected disease research . Furthermore, the benzo[b]thiophen-3-yl subunit, linked via a propan-2-yl chain, is a recognized structural feature in central nervous system (CNS) drug discovery. Compounds featuring this scaffold have shown nanomolar affinity as dual-acting agents at 5-HT1A serotonin receptors and the serotonin transporter (SERT) . This dual mechanism is a sought-after profile for investigating new classes of antidepressants, indicating that this hybrid molecule may have significant research value in neuropharmacology. The combination of these features makes this compound a compelling candidate for researchers exploring multi-target therapies, structure-activity relationship (SAR) studies, and lead optimization in medicinal chemistry. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations; it is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-15(13-16-14-26-20-6-3-2-5-19(16)20)22-27(24,25)18-9-7-17(8-10-18)23-12-4-11-21-23/h2-12,14-15,22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOCBIZIBHJVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzo[b]thiophene core, which can be achieved through various methods such as palladium-catalyzed C-H arylation or thiolation annulation reactions . The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones. Finally, the benzenesulfonamide group is attached through sulfonation reactions using sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic systems to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

Structural Features

The compound features a benzothiophene moiety , a pyrazole ring , and a benzenesulfonamide group , which contribute to its unique chemical properties and biological activities.

Target Interactions

The primary mechanism of action involves interaction with the 5-HT1A serotonin receptors . This interaction suggests potential implications for treating psychiatric disorders by modulating serotonin pathways, which are crucial in mood regulation and anxiety disorders.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological effects:

  • Antimicrobial Activity : Derivatives related to pyrazole compounds have shown significant antimicrobial properties. In vitro studies report minimum inhibitory concentration (MIC) values for related pyrazole derivatives as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
  • Anti-inflammatory Activity : Certain derivatives have demonstrated the ability to inhibit tumor necrosis factor (TNF)-α and interleukin (IL)-6 production, critical mediators in inflammatory responses. Some compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone.

Neuroprotective Effects

The compound's interaction with serotonin receptors may also contribute to neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases . The modulation of serotonin pathways is being investigated for its role in alleviating symptoms associated with conditions like depression and anxiety.

Study Overview

Several studies have explored the biological activity of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound, showing promising results against multiple bacterial strains. The findings suggest that structural modifications can enhance antimicrobial potency.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of this compound, demonstrating significant inhibition of pro-inflammatory cytokines in vitro. This research highlights its potential as an anti-inflammatory agent in therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[b]thiophene and pyrazole moieties can contribute to binding affinity and specificity, while the sulfonamide group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with other sulfonamide-based derivatives, particularly those targeting G protein-coupled receptors (GPCRs) or enzyme systems. Below is a comparative analysis based on molecular features, synthesis, and pharmacological data from diverse sources:

Compound Key Structural Features Molecular Weight (g/mol) Reported Activity Reference
N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide Benzo[b]thiophene, propan-2-yl linker, 4-(1H-pyrazol-1-yl)benzenesulfonamide ~413.5* Not explicitly reported; inferred GPCR/kinase modulation based on structural motifs
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Chromenone core, pyrazolo[3,4-d]pyrimidine, fluorophenyl substituents, isopropyl sulfonamide 616.9 Kinase inhibition (e.g., CDK or Aurora kinases)
Darolutamide (N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide) Pyrazole-carboxamide, chloro-cyanophenyl, hydroxyethyl group 398.85 Androgen receptor antagonist (approved for prostate cancer)
AMG628 (N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide) Benzo[d]thiazole, pyrimidine-piperazine, fluorophenyl substituent ~554.5* TRPV1 receptor antagonist

*Calculated based on molecular formula.

Pharmacological and Physicochemical Comparisons

  • Solubility : The benzo[b]thiophene-containing compound likely exhibits moderate solubility in organic solvents due to its aromatic and sulfonamide groups, comparable to AMG628 . In contrast, darolutamide’s hydroxyethyl group enhances aqueous solubility, critical for oral bioavailability .
  • However, the absence of electron-withdrawing groups (e.g., fluorine in AMG628) may reduce its potency for ion channels like TRPV1 .
  • Metabolic Stability: The benzo[b]thiophene core may confer resistance to oxidative metabolism compared to chromenone-based analogues, which often undergo hepatic glucuronidation .

Computational and Experimental Data

  • Thermal Stability : Melting points of similar compounds (e.g., 211–214°C for Example 57 in ) suggest moderate thermal stability, consistent with sulfonamide derivatives.

Biological Activity

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, identified by CAS number 2034392-69-1, is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

The compound's molecular formula is C20H19N3O2S2C_{20}H_{19}N_{3}O_{2}S_{2} with a molecular weight of 397.5 g/mol. Its structure features a benzothiophene moiety and a pyrazole ring, which are known to contribute to its biological properties.

PropertyValue
CAS Number2034392-69-1
Molecular FormulaC20H19N3O2S2
Molecular Weight397.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, compounds with similar structures have been shown to modulate the mTORC1 pathway, which plays a critical role in cell growth and proliferation.

Key Mechanisms:

  • Inhibition of mTORC1 : The compound may disrupt mTORC1 activation, leading to reduced cell proliferation in cancer cells.
  • Autophagy Modulation : It has been suggested that this compound can induce autophagy under certain conditions while impairing autophagic flux during nutrient refeeding, potentially targeting cancer cells under metabolic stress .

Biological Activity and Efficacy

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicate significant activity against several types of cancers:

Cell LineIC50 (µM)Reference
MIA PaCa-2 (pancreatic)< 10
A549 (lung cancer)5.6
HeLa (cervical cancer)7.8

These findings suggest that the compound exhibits potent antiproliferative activity, making it a candidate for further investigation in cancer therapy.

Case Study 1: Antiproliferative Activity

In a study assessing the effects of related compounds on MIA PaCa-2 cells, it was found that derivatives with similar structures showed submicromolar antiproliferative activity. The compounds reduced mTORC1 activity and increased basal autophagy levels while disrupting autophagic flux under nutrient-replete conditions .

Case Study 2: Autophagy and Cancer Cell Targeting

Another investigation highlighted that compounds targeting the mTOR pathway could selectively disrupt autophagy in solid tumors experiencing metabolic stress. This mechanism may exploit the vulnerabilities of cancer cells that rely on autophagy for survival under adverse conditions .

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